Exicorilant

Vue d'ensemble

Description

Exicorilant est un antagoniste sélectif du récepteur des glucocorticoïdes actuellement en cours d'investigation pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer de la prostate métastatique résistant à la castration . Ce composé est une petite molécule qui cible le récepteur des glucocorticoïdes, qui joue un rôle important dans divers processus physiologiques, notamment la réponse au stress, le métabolisme et la fonction immunitaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'Exicorilant implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures pour former le produit final. La voie de synthèse détaillée comprend généralement :

- Formation de la structure de base par des réactions de cyclisation.

- Introduction de groupes fonctionnels par des réactions de substitution.

- Purification et isolement du produit final par des techniques de cristallisation ou de chromatographie .

Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Les étapes clés comprennent :

- Synthèse à grande échelle d'intermédiaires.

- Méthodes de purification efficaces pour éliminer les impuretés.

- Mesures de contrôle qualité pour garantir la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : Exicorilant subit diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène dans la molécule.

Réduction : Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène.

Substitution : Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courantes :

Oxydation : Agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Réactifs tels que les halogènes ou les nucléophiles dans des conditions spécifiques.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Biologie : Investigué pour son rôle dans la modulation de la réponse au stress et de la fonction immunitaire.

5. Mécanisme d'Action

This compound exerce ses effets en se liant sélectivement au récepteur des glucocorticoïdes, inhibant ainsi son activité. Cette inhibition empêche le récepteur d'interagir avec ses ligands naturels, ce qui entraîne une réduction des effets en aval de la signalisation des glucocorticoïdes. Les cibles moléculaires et les voies impliquées comprennent :

Récepteur des glucocorticoïdes : Cible principale de l'this compound.

Voies de signalisation : Inhibition de l'activité transcriptionnelle médiée par le récepteur des glucocorticoïdes, affectant divers processus physiologiques.

Applications De Recherche Scientifique

Exicorilant has a wide range of scientific research applications, including:

Mécanisme D'action

Exicorilant exerts its effects by selectively binding to the glucocorticoid receptor, thereby inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligands, leading to a reduction in the downstream effects of glucocorticoid signaling. The molecular targets and pathways involved include:

Glucocorticoid Receptor: Primary target of this compound.

Signaling Pathways: Inhibition of glucocorticoid receptor-mediated transcriptional activity, affecting various physiological processes.

Comparaison Avec Des Composés Similaires

Exicorilant est unique par rapport aux autres antagonistes du récepteur des glucocorticoïdes en raison de sa sélectivité et de sa puissance. Des composés similaires comprennent :

Relacorilant : Un autre antagoniste du récepteur des glucocorticoïdes avec des applications similaires mais des propriétés pharmacocinétiques différentes.

Mifepristone : Un antagoniste du récepteur des glucocorticoïdes bien connu utilisé à des fins thérapeutiques différentes.

Unicité : L'unicité de l'this compound réside dans sa grande sélectivité pour le récepteur des glucocorticoïdes et son potentiel pour traiter des affections spécifiques telles que le cancer de la prostate métastatique résistant à la castration .

Activité Biologique

Exicorilant, also known as CORT125281, is a novel small molecule currently under investigation for its potential use in treating metastatic castration-resistant prostate cancer (mCRPC). It functions primarily as a glucocorticoid receptor (GR) antagonist, which is significant given the role of GR signaling in the development of resistance to androgen receptor (AR) inhibitors like enzalutamide. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical trial data.

This compound exhibits a dual mechanism of action:

- Glucocorticoid Receptor Antagonism : By inhibiting the GR, this compound reduces GR-mediated transcriptional activity that can promote tumor cell survival and proliferation in the context of AR inhibition. Increased GR signaling has been identified as a compensatory mechanism in mCRPC, making it a critical target for therapy .

- Transcription Factor Modulation : this compound binds to the GR and alters its interaction with various transcription factors, impacting inflammatory responses and cellular differentiation .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in clinical trials. Key parameters include:

- Absorption : Following oral administration, this compound reaches peak plasma concentrations within a specified time frame.

- Metabolism : The drug is metabolized primarily through hepatic pathways, with specific enzymes involved in its clearance.

- Half-Life : The elimination half-life allows for once-daily dosing, which is advantageous for patient compliance .

Phase I/II Trials

Recent clinical trials have evaluated the safety and efficacy of this compound in combination with enzalutamide. Notable findings include:

- Safety Profile : The combination therapy was generally well tolerated with manageable side effects. Common adverse events included fatigue (38.7%), nausea (29.0%), and decreased appetite (19.4%) .

- Efficacy Outcomes : The disease control rate (DCR) at 12 weeks was assessed; however, it did not meet the pre-specified target rate, leading to the conclusion that further investigation is required to identify specific patient populations that may benefit from this combination therapy .

- Pharmacodynamic Results : Studies indicated that this compound effectively engages the GR target, suggesting potential therapeutic benefits in patients exhibiting high GR expression alongside AR resistance variants .

Case Studies

Several case studies highlight the application of this compound in clinical settings:

-

Combination Therapy with Enzalutamide :

- A study involving 106 patients assessed the safety and pharmacodynamics of this compound combined with enzalutamide. The results suggested that while the combination did not significantly improve outcomes across the board, there may be subsets of patients who respond favorably based on their molecular profiles .

- Exploration of GR Expression :

Summary Table of Key Findings

| Parameter | Details |

|---|---|

| Chemical Formula | C₁₁H₁₈F₄N₇O₃S |

| Weight | Average: 589.57 g/mol |

| Mechanism of Action | GR antagonist; modulates transcription |

| Common Adverse Events | Fatigue, nausea, decreased appetite |

| Disease Control Rate (DCR) | 25.8% at RP2D |

| Clinical Trial Identifier | NCT03437941 |

Propriétés

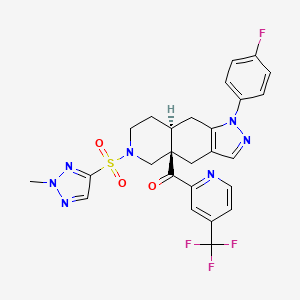

IUPAC Name |

[(4aR,8aS)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F4N7O3S/c1-35-32-14-23(34-35)41(39,40)36-9-7-17-11-22-16(13-33-37(22)20-4-2-19(27)3-5-20)12-25(17,15-36)24(38)21-10-18(6-8-31-21)26(28,29)30/h2-6,8,10,13-14,17H,7,9,11-12,15H2,1H3/t17-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJYJKAURRIWJM-GKVSMKOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)S(=O)(=O)N2CCC3CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=CC(=N1)S(=O)(=O)N2CC[C@H]3CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F4N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781244-77-6 | |

| Record name | Exicorilant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1781244776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exicorilant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EXICORILANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTB859B7K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.